molecular formula C10H5F10IO3S B1302274 (Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate CAS No. 77758-79-3

(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate

Cat. No.: B1302274
CAS No.: 77758-79-3
M. Wt: 522.1 g/mol
InChI Key: YBVOPUOUKFHORP-UHFFFAOYSA-M
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Description

(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5F10IO3S and a molecular weight of 522.1 g/mol . This compound is known for its unique structure, which includes a perfluorinated propyl group attached to a phenyliodonium ion, and a trifluoromethanesulfonate counterion. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of (Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene with perfluoro-n-propyl iodide in the presence of a suitable oxidizing agent, such as m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis in cleanroom environments to maintain high purity and quality standards .

Chemical Reactions Analysis

(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.

    Substitution: It can undergo nucleophilic substitution reactions, where the perfluoro-n-propyl group or the phenyliodonium ion is replaced by other nucleophiles.

    Addition: The compound can also participate in addition reactions, where it adds to unsaturated substrates.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate involves the transfer of the perfluoro-n-propyl group to a substrate. This transfer is facilitated by the phenyliodonium ion, which acts as a leaving group. The trifluoromethanesulfonate counterion helps stabilize the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate can be compared with other similar compounds, such as:

    (Perfluoro-n-butyl)phenyliodonium trifluoromethanesulfonate: This compound has a longer perfluoroalkyl chain, which may affect its reactivity and applications.

    (Perfluoro-n-ethyl)phenyliodonium trifluoromethanesulfonate: This compound has a shorter perfluoroalkyl chain, which may result in different chemical properties and uses.

    (Perfluoro-n-propyl)phenyliodonium hexafluorophosphate: This compound has a different counterion, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of a perfluoro-n-propyl group and a trifluoromethanesulfonate counterion, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,1,2,2,3,3,3-heptafluoropropyl(phenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7I.CHF3O3S/c10-7(11,8(12,13)14)9(15,16)17-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVOPUOUKFHORP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C(C(C(F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F10IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375111
Record name (Heptafluoropropyl)(phenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77758-79-3
Record name (Heptafluoropropyl)(phenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Perfluoropropyl)phenyliodonium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 2
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 3
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 4
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 5
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 6
(Perfluoro-n-propyl)phenyliodonium trifluoromethanesulfonate

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